molecular formula C14H14Cl2N4O2 B2431782 2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone CAS No. 2310103-97-8

2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone

Cat. No. B2431782
CAS RN: 2310103-97-8
M. Wt: 341.19
InChI Key: XQHBXDBRQMYMMH-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone, also known as AZT or Azetidine, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the azetidine family, which is known for its unique chemical properties and biological activities.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes or proteins in the target cells. 2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. It has also been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for the replication of cancer cells.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the replication of HIV, cancer cells, and bacteria. 2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, 2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has some limitations for lab experiments. It is toxic and must be handled with care. It is also expensive, which may limit its use in some labs.

Future Directions

There are several future directions for the study of 2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. One direction is to study its potential applications in the treatment of autoimmune diseases. Another direction is to study its potential applications in the treatment of viral infections other than HIV, such as hepatitis B and C. Additionally, the development of new synthesis methods for 2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone may lead to the discovery of new compounds with even greater potential for scientific research.

Synthesis Methods

The synthesis of 2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone involves several steps, including the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxide, which is then reacted with 3-(azidomethyl)triethylammonium chloride to produce 2,4-dichlorophenoxy-3-(azidomethyl)triethylammonium chloride. This compound is then reacted with azetidine to form 2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been studied extensively for its potential applications in scientific research. It has been shown to have antiviral, anticancer, and antibacterial properties. 2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been studied as a potential treatment for HIV/AIDS, cancer, and bacterial infections.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c15-11-1-2-13(12(16)5-11)22-9-14(21)19-6-10(7-19)8-20-4-3-17-18-20/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHBXDBRQMYMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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